![molecular formula C22H26N2O3 B303990 N-[1-{[(cyclohexylmethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B303990.png)

N-[1-{[(cyclohexylmethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

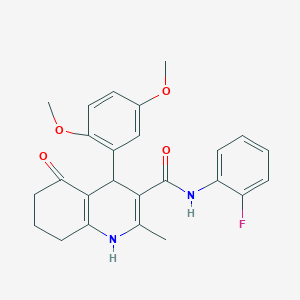

N-[1-{[(cyclohexylmethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide, commonly known as CMFDA, is a fluorescent dye that is widely used in scientific research. It is a cell-permeable dye that can be used to label live cells, allowing scientists to track the movement and behavior of cells in real-time.

Mécanisme D'action

CMFDA enters cells through passive diffusion and is rapidly converted to its fluorescent form by intracellular esterases. Once converted to its fluorescent form, CMFDA binds covalently to intracellular proteins, resulting in a stable fluorescent signal that can be detected using fluorescence microscopy.

Biochemical and Physiological Effects:

CMFDA is a non-toxic dye that has no known biochemical or physiological effects on cells. It does not interfere with cell metabolism or function and does not affect cell viability or proliferation. CMFDA is rapidly cleared from cells and does not accumulate in tissues.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of CMFDA is its cell-permeable nature, which allows it to label live cells without the need for cell fixation or permeabilization. This makes it ideal for tracking cell movement and behavior in real-time. Another advantage of CMFDA is its stability, which allows for long-term imaging of labeled cells. However, one limitation of CMFDA is its limited photostability, which can result in loss of fluorescence over time. Additionally, CMFDA is not suitable for use in experiments that require high sensitivity, as its fluorescence signal is relatively weak.

Orientations Futures

There are several future directions for the use of CMFDA in scientific research. One area of interest is the development of new fluorescent dyes that have improved photostability and sensitivity. Another area of interest is the use of CMFDA in the development of new diagnostic tools for cancer and other diseases. Finally, CMFDA could be used in the development of new therapeutic agents that target specific cell types or signaling pathways.

Méthodes De Synthèse

CMFDA can be synthesized using a multi-step process that involves the reaction of several different chemicals. The synthesis of CMFDA is complex and requires a high level of expertise in organic chemistry. The first step in the synthesis of CMFDA involves the reaction of 5-methyl-2-furancarboxylic acid with thionyl chloride to form 5-methyl-2-furancarboxylic acid chloride. The acid chloride is then reacted with N-cyclohexyl-N-methylamine to form N-cyclohexyl-N-methyl-5-methyl-2-furancarboxamide. The final step in the synthesis of CMFDA involves the reaction of N-cyclohexyl-N-methyl-5-methyl-2-furancarboxamide with 4-(N-maleimido)benzoyl chloride to form CMFDA.

Applications De Recherche Scientifique

CMFDA is widely used in scientific research as a cell-permeable fluorescent dye. It is used to label live cells, allowing scientists to track the movement and behavior of cells in real-time. CMFDA is commonly used in cell migration and invasion assays, as well as cell proliferation and viability assays. It is also used in studies of cell signaling and gene expression.

Propriétés

Nom du produit |

N-[1-{[(cyclohexylmethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide |

|---|---|

Formule moléculaire |

C22H26N2O3 |

Poids moléculaire |

366.5 g/mol |

Nom IUPAC |

N-[(Z)-3-(cyclohexylmethylamino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide |

InChI |

InChI=1S/C22H26N2O3/c1-16-12-13-19(27-16)14-20(24-21(25)18-10-6-3-7-11-18)22(26)23-15-17-8-4-2-5-9-17/h3,6-7,10-14,17H,2,4-5,8-9,15H2,1H3,(H,23,26)(H,24,25)/b20-14- |

Clé InChI |

AYICNLLGPRJHFV-ZHZULCJRSA-N |

SMILES isomérique |

CC1=CC=C(O1)/C=C(/C(=O)NCC2CCCCC2)\NC(=O)C3=CC=CC=C3 |

SMILES |

CC1=CC=C(O1)C=C(C(=O)NCC2CCCCC2)NC(=O)C3=CC=CC=C3 |

SMILES canonique |

CC1=CC=C(O1)C=C(C(=O)NCC2CCCCC2)NC(=O)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303908.png)

![3-amino-N-(2,3-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303910.png)

![3-amino-N-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303913.png)

![3-amino-N-(2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303914.png)

![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B303917.png)

![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B303918.png)

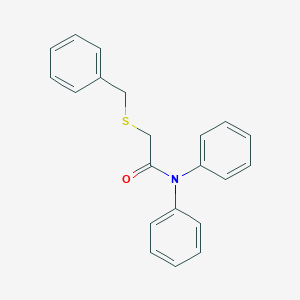

![3-amino-N,N-diphenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303923.png)

![3-amino-N,N-diphenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303924.png)

![3-amino-6-methyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B303926.png)

![2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B303927.png)

![2-{[6-amino-3,5-dicyano-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B303929.png)

![2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B303930.png)